molecular formula C10H6F3NO3 B1374936 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 856165-85-0

3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No. B1374936
M. Wt: 245.15 g/mol
InChI Key: FGLGDRMGIUPUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329730B2

Procedure details

5-formyl-2-[(2,2,2-trifluoroethyl)oxy]benzonitrile (D29; 155 mg, 0.676 mmol) was dissolved in t-butanol (2 ml). A solution of potassium dihydrogen phosphate (23.01 mg, 0.169 mmol) and sodium chlorite (184 mg, 2.029 mmol) in water (2 ml) was added, followed by 2-methyl-2-butene (1.015 ml, 2.029 mmol). The resulting mixture was stirred at room temperature for 4 hrs. A solution of sodium disulfite (450 mg) in water (10 ml) was added carefully. DCM (15 ml) was then added and the phases were separated. The aqueous layer was then extracted once more with DCM (15 ml). The combined organic extracts were passed through a phase separation cartridge, concentrated under vacuum and dried in a vacuum oven to give the title compound as a white solid (173 mg).
Name
5-formyl-2-[(2,2,2-trifluoroethyl)oxy]benzonitrile
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
23.01 mg
Type
reactant
Reaction Step Two
Quantity
184 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1.015 mL
Type
reactant
Reaction Step Three
Quantity
450 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([O:11][CH2:12][C:13]([F:16])([F:15])[F:14])=[C:7]([CH:10]=1)[C:8]#[N:9])=[O:2].P([O-])(O)(O)=[O:18].[K+].Cl([O-])=O.[Na+].CC(=CC)C.S(OS([O-])=O)([O-])=O.[Na+].[Na+]>C(O)(C)(C)C.O.C(Cl)Cl>[C:8]([C:7]1[CH:10]=[C:3]([CH:4]=[CH:5][C:6]=1[O:11][CH2:12][C:13]([F:15])([F:14])[F:16])[C:1]([OH:18])=[O:2])#[N:9] |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
5-formyl-2-[(2,2,2-trifluoroethyl)oxy]benzonitrile
Quantity
155 mg
Type
reactant
Smiles
C(=O)C=1C=CC(=C(C#N)C1)OCC(F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
23.01 mg
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Name
Quantity
184 mg
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.015 mL
Type
reactant
Smiles
CC(C)=CC
Step Four
Name
Quantity
450 mg
Type
reactant
Smiles
S(=O)([O-])OS(=O)[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted once more with DCM (15 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were passed through a phase separation cartridge
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 173 mg
YIELD: CALCULATEDPERCENTYIELD 417.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.